Serum Elimination Half-Life of DBFA vs. Parent Prodrug Furobufen Across Species
The most definitive quantitative differentiation of 2-dibenzofuranacetic acid (DBFA) is its extended systemic exposure relative to its parent prodrug furobufen. In humans, the serum elimination half-life (t₁/₂) of DBFA is approximately 20 hours, versus only 3 hours for furobufen—a 6.7-fold difference [1]. This pattern is consistent across preclinical species: in rats, DBFA t₁/₂ = 6 h vs. furobufen t₁/₂ = 25 min (14.4-fold difference); in dogs, DBFA t₁/₂ = 15 h vs. furobufen t₁/₂ = 35 min (25.7-fold difference) [1]. DBFA and furobufen together account for virtually all serum radioactivity after oral or intravenous ¹⁴C-furobufen administration, and both compounds exhibit >99% binding to human serum protein [1].
| Evidence Dimension | Serum elimination half-life (t₁/₂) |
|---|---|
| Target Compound Data | DBFA: t₁/₂ = 6 h (rat), 15 h (dog), ≈20 h (human) |
| Comparator Or Baseline | Furobufen: t₁/₂ = 25 min (rat), 35 min (dog), ≈3 h (human) |
| Quantified Difference | 6.7-fold (human), 14.4-fold (rat), 25.7-fold (dog) longer t₁/₂ for DBFA |
| Conditions | Single oral and intravenous doses of ¹⁴C-furobufen in male rats, dogs, and human volunteers; serum levels measured spectrophotofluorometrically |
Why This Matters
For metabolism and disposition studies requiring the authentic metabolite standard, DBFA is the obligatory analytical reference compound; furobufen cannot substitute because its rapid clearance (~3 h in humans) precludes its use as a surrogate for quantifying the metabolite exposure window.
- [1] Cayen MN, Kraml M, Robinson WT, Dvornik D. Disposition of furobufen in mice, rats, dogs, and man. Drug Metab Dispos. 1981 Mar-Apr;9(2):119-24. PMID: 6113109. View Source
